molecular formula C16H16ClN3O4S B4489263 N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4489263
M. Wt: 381.8 g/mol
InChI Key: NJQDIUFSBCWFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoyl group, a chloro substituent, and a methanesulfonamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with an appropriate amine to form the corresponding amide. This intermediate is then subjected to reduction to convert the nitro group to an amine, followed by carbamoylation to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups into the molecule .

Scientific Research Applications

N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CARBAMOYLPHENYL)-2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
  • N-(2-CARBAMOYLPHENYL)-2-CHLORO-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Uniqueness

N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methanesulfonamido groups in particular positions on the benzamide core can result in distinct properties compared to similar compounds .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-chloro-5-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-20(25(2,23)24)10-7-8-13(17)12(9-10)16(22)19-14-6-4-3-5-11(14)15(18)21/h3-9H,1-2H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQDIUFSBCWFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-(2-CARBAMOYLPHENYL)-2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

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